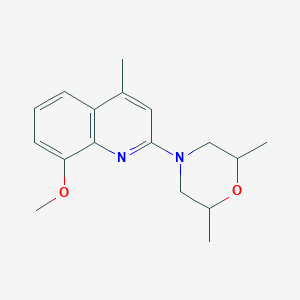
2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethyl-4-morpholinyl)-8-methoxy-4-methylquinoline (also known as DMEMQ) is a quinoline derivative that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of protein kinase C (PKC), which is an important enzyme involved in various cellular signaling pathways. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of DMEMQ involves the inhibition of PKC, which is an important enzyme involved in various cellular signaling pathways. PKC plays a key role in regulating cell growth, differentiation, and survival. The inhibition of PKC by DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and improvement of cardiac function.
Biochemical and Physiological Effects:
DMEMQ has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of angiogenesis, improvement of cardiac function, and neuroprotection. DMEMQ has also been shown to have vasodilatory effects and improve blood flow in animal models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMEMQ is a potent inhibitor of PKC and has been extensively studied for its potential therapeutic applications in various diseases. However, there are some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DMEMQ, including the development of more potent and selective PKC inhibitors, the optimization of the synthesis method for DMEMQ, and the evaluation of its potential therapeutic applications in various diseases. Further research is also needed to fully understand the mechanism of action of DMEMQ and its potential side effects.
Métodos De Síntesis
DMEMQ can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of 2,6-dimethyl-4-morpholinecarbaldehyde with 8-methoxy-4-methylquinoline in the presence of acid catalysts. Other methods include the reaction of 8-methoxy-4-methylquinoline with morpholine followed by alkylation with 2,6-dimethyl-4-chloroformylpyridine.
Aplicaciones Científicas De Investigación
DMEMQ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, DMEMQ has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DMEMQ has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure. In neurological research, DMEMQ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4-(8-methoxy-4-methylquinolin-2-yl)-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-11-8-16(19-9-12(2)21-13(3)10-19)18-17-14(11)6-5-7-15(17)20-4/h5-8,12-13H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZFBWYUBQTKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(C=CC=C3OC)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)

![N-(4-methoxyphenyl)-N-[(4-methyl-3-nitrophenyl)sulfonyl]glycine](/img/structure/B5126149.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-mesityl-4-methylbenzamide](/img/structure/B5126156.png)
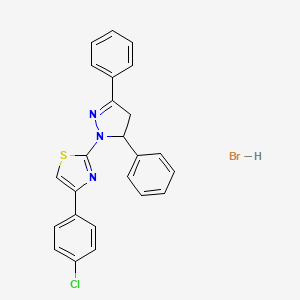
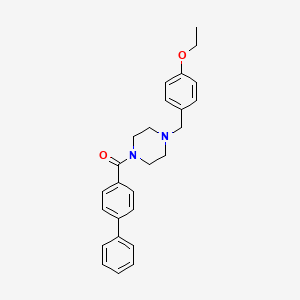
![3-methoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B5126186.png)
![(5-{[({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)amino]methyl}-2-furyl)methanol](/img/structure/B5126192.png)
![2-phenoxy-3-{5-[(2S)-tetrahydro-2-furanyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126200.png)
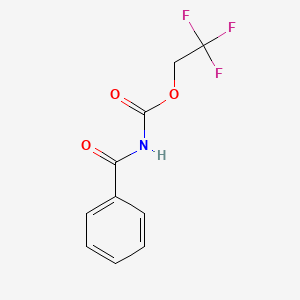
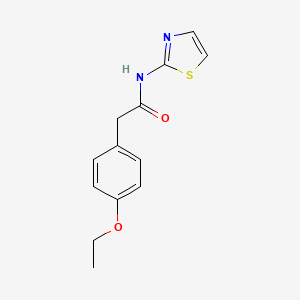
![2-chloro-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5126228.png)
![diethyl [4-(4-methylphenoxy)butyl]malonate](/img/structure/B5126235.png)
![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-(3-chlorophenoxy)propanamide](/img/structure/B5126239.png)